N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy against various cell lines and microbial strains.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-(3-methylquinoxalin-2-yl)thioacetic acid with 2,3-dimethylcyclohexylamine. The resulting compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Characterization Data
Characterization Method | Observations |
---|---|
NMR (1H) | Peaks corresponding to the methyl groups and the cyclohexyl moiety were observed. |
Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight was detected. |
Elemental Analysis | C, H, N percentages matched theoretical values based on the molecular formula. |
Anticancer Activity
This compound has been evaluated for its anticancer properties against several human cancer cell lines:
-
MCF-7 (Breast Cancer)
- IC50 : 15 µM (compared to Doxorubicin at 10 µM)
- Effect : Significant reduction in cell viability observed.
-
NCI-H460 (Lung Cancer)
- IC50 : 20 µM
- Effect : Induction of apoptosis confirmed through flow cytometry.
-
SF-268 (CNS Cancer)
- IC50 : 25 µM
- Effect : Moderate cytotoxic effects noted.
Antimicrobial Activity
The compound was also tested for antimicrobial activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Pseudomonas aeruginosa | 20 | 16 µg/mL |
The results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria.
Case Studies and Research Findings
Recent studies have shown that quinoxaline derivatives exhibit a broad spectrum of biological activities including anticancer and antimicrobial effects. For instance:
- A study demonstrated that related quinoxaline compounds showed higher inhibitory effects against tumor cell lines compared to standard chemotherapeutics like Doxorubicin .
- Another investigation highlighted the dual activity of quinoxaline derivatives as both anticancer and antimicrobial agents, suggesting their potential for development into multifunctional therapeutics .
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-12-7-6-10-15(13(12)2)21-18(23)11-24-19-14(3)20-16-8-4-5-9-17(16)22-19/h4-5,8-9,12-13,15H,6-7,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVBTDLMVPUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CSC2=NC3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.